molecular formula C15H23NO2 B2545794 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine CAS No. 1311910-82-3

4-(Benzyloxy)-1-(2-methoxyethyl)piperidine

Cat. No.: B2545794
CAS No.: 1311910-82-3
M. Wt: 249.354
InChI Key: MDKBNFXGBVKIHT-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-1-(2-methoxyethyl)piperidine, also known as 4-BOMeP, is an organic compound belonging to the class of piperidines. It is a white solid with a melting point of 49°C and is used in scientific research and laboratory experiments. 4-BOMeP is a versatile molecule that has been employed in a variety of applications, including synthesis, drug discovery, and biochemistry.

Scientific Research Applications

Synthesis and Chemical Properties

  • Efficient Synthesis and Nucleophilic Substitution Reactions : The compound has been explored in the synthesis of piperidine derivatives, particularly in nucleophilic substitution reactions. These studies have developed new methods for preparing starting piperidine derivatives, with a focus on imino-sugars and stereochemical analysis using NMR and X-ray crystallography. This research also includes the successful synthesis of the antimalarial alkaloid febrifugine (Okitsu, Suzuki, & Kobayashi, 2001).

  • Thermal, Optical, and Structural Studies : Another study has delved into the thermal, optical, etching, and structural aspects of similar compounds. The research involves synthesizing specific piperidine derivatives and characterizing them through various spectroscopic techniques. Key observations include the piperidine ring's conformation and the molecule's stability in certain temperature ranges (Karthik et al., 2021).

Medicinal Chemistry and Drug Development

  • Synthesis of Piperidine Renin Inhibitors : In the field of medicinal chemistry, there is research focusing on formulating experimental formulations to increase the oral bioavailability of novel piperidine renin inhibitors. This involves examining various delivery systems and understanding the solubility and lipophilicity of these compounds (Bittner et al., 2002).

  • Design of Serotonin Receptor Agonists : Another application is in the design and synthesis of benzamide derivatives as serotonin 4 receptor agonists. These studies involve synthesizing and evaluating various derivatives for their effect on gastrointestinal motility, highlighting the potential for new prokinetic agents (Sonda et al., 2004).

Miscellaneous Applications

  • Catalytic Properties in Chemical Reactions : There's also research into the catalytic properties of compounds containing piperidine structures in Suzuki–Miyaura coupling reactions. This involves studying the synthesis, spectral characterization, and electrochemical studies of these compounds (Kilic et al., 2008).

  • Palladium-catalyzed C-H Functionalization : Research into oxindole synthesis via palladium-catalyzed C-H functionalization involves compounds like 4-(Benzyloxy)-1-(2-methoxyethyl)piperidine. This is significant in medicinal chemistry synthesis and understanding enzyme inhibitors (Magano et al., 2014).

Properties

IUPAC Name

1-(2-methoxyethyl)-4-phenylmethoxypiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-17-12-11-16-9-7-15(8-10-16)18-13-14-5-3-2-4-6-14/h2-6,15H,7-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKBNFXGBVKIHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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